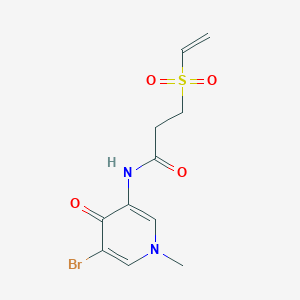![molecular formula C19H27N3O2S2 B2596575 5-エチル-N-[3-(4-フェニルピペラジン-1-イル)プロピル]チオフェン-2-スルホンアミド CAS No. 1049514-31-9](/img/structure/B2596575.png)
5-エチル-N-[3-(4-フェニルピペラジン-1-イル)プロピル]チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C19H27N3O2S2. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a piperazine moiety, making it a versatile molecule in various chemical and biological applications.
科学的研究の応用
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
Target of action
Compounds with a phenylpiperazine structure are often found to interact with the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and inhibiting it can have various effects on the nervous system.
Mode of action
Phenylpiperazine compounds often act as inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing it from interacting with its usual substrates and thus inhibiting its function.
Biochemical pathways
The inhibition of acetylcholinesterase can affect the cholinergic system, which plays a key role in memory and learning . This can have downstream effects on various neurological pathways.
Result of action
The inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. This can result in improved cognitive function, particularly in conditions where acetylcholine levels are low, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
The biochemical properties of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide are largely defined by its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for learning and memory
Cellular Effects
In terms of cellular effects, 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide’s inhibitory action on AChE can influence various cellular processes. By inhibiting AChE, the compound can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves binding interactions with AChE, leading to inhibition of the enzyme . This results in an increase in acetylcholine levels, which can influence various cellular processes. The compound’s inhibitory action against AChE is thought to be a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the thiophene sulfonamide and 4-phenylpiperazine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
(3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione: Known for its cholinesterase inhibitory activity.
Uniqueness
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is unique due to the combination of its thiophene ring, sulfonamide group, and piperazine moiety, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-2-18-9-10-19(25-18)26(23,24)20-11-6-12-21-13-15-22(16-14-21)17-7-4-3-5-8-17/h3-5,7-10,20H,2,6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHKHVXOLPDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2596492.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2596495.png)



![3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2596503.png)

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)





